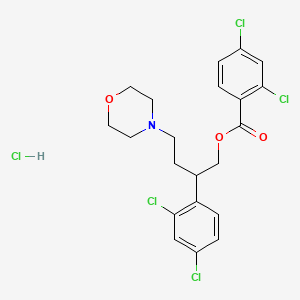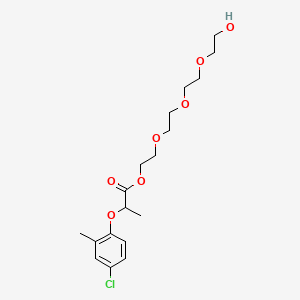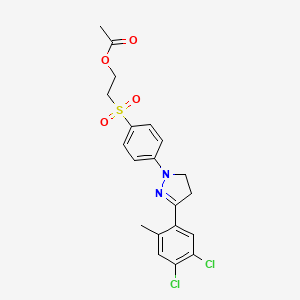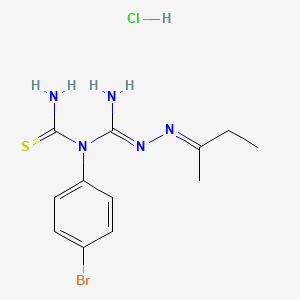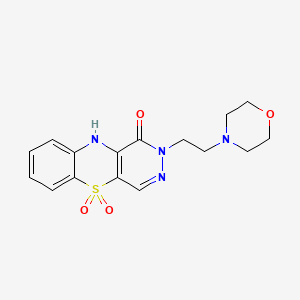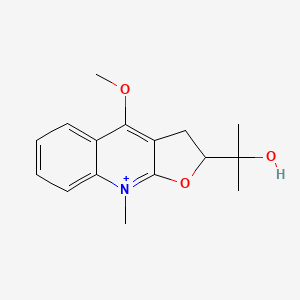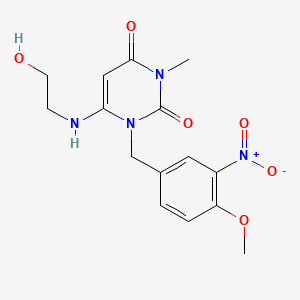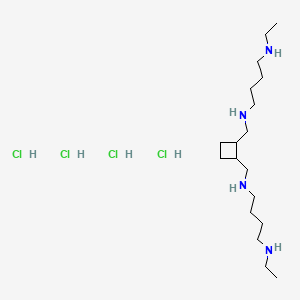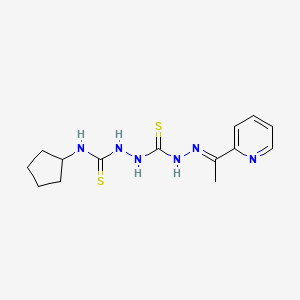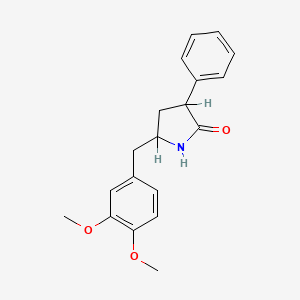
3-O-(N-Acetylneuraminyl)galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylneuraminyl-(2-3)-galactose is a complex carbohydrate compound that plays a crucial role in various biological processes. It is a type of sialylated glycan, which means it contains sialic acid residues. These compounds are essential in cell-cell interactions, signaling, and immune responses. N-Acetylneuraminyl-(2-3)-galactose is particularly significant in the context of glycoproteins and glycolipids, where it contributes to the structural and functional diversity of these molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl-(2-3)-galactose typically involves enzymatic methods. One common approach is the use of sialyltransferases, which are enzymes that transfer sialic acid residues to specific acceptor molecules. For example, the enzyme α-N-acetylneuraminyl-2,3-beta-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase can catalyze the transfer of N-acetylneuraminic acid to galactose residues under specific conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminyl-(2-3)-galactose often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the formation of the desired glycan. The product is subsequently purified using chromatographic techniques to achieve the required purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylneuraminyl-(2-3)-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the glycosidic bonds, leading to changes in the structure and function of the glycan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetylneuraminyl-(2-3)-galactose can lead to the formation of aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetylneuraminyl-(2-3)-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is crucial in studying cell-cell interactions, particularly in the immune system where sialylated glycans play a role in pathogen recognition and immune response modulation.
Medicine: N-Acetylneuraminyl-(2-3)-galactose is used in the development of therapeutic glycoproteins and vaccines. It is also studied for its role in cancer metastasis and viral infections.
Wirkmechanismus
The mechanism of action of N-Acetylneuraminyl-(2-3)-galactose involves its interaction with specific receptors and proteins on the cell surface. The sialic acid residues in the compound can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other receptors, modulating cell signaling pathways and immune responses. This interaction is crucial in processes like cell adhesion, migration, and pathogen recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminyl-(2-6)-galactose: Another sialylated glycan with a different linkage, which affects its biological activity and interactions.
N-Acetylneuraminyl-(2-8)-galactose: This compound has a different sialic acid linkage, leading to distinct functional properties.
N-Acetylneuraminyl-(2-3)-glucose: Similar in structure but with glucose instead of galactose, resulting in different biological roles.
Uniqueness
N-Acetylneuraminyl-(2-3)-galactose is unique due to its specific linkage and the presence of both sialic acid and galactose residues. This combination allows it to participate in a wide range of biological processes, making it a versatile and valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
83563-61-5 |
|---|---|
Molekularformel |
C17H29NO14 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |
InChI-Schlüssel |
RYXGNICFFBWCJA-LRRROBGASA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


